Triptolidenol analog 1
Description
Properties
Molecular Formula |
C29H29FO8 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-7-(2-hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C29H29FO8/c1-25(2,33)28-21(37-28)22-29(38-22)26(3)11-10-16-17(13-34-23(16)32)18(26)12-19-27(29,36-19)24(28)35-20(31)9-6-14-4-7-15(30)8-5-14/h4-9,18-19,21-22,24,33H,10-13H2,1-3H3/b9-6+/t18-,19-,21-,22-,24-,26-,27+,28-,29+/m0/s1 |
InChI Key |
FVQHGGQECDTHSW-YZAYWNIQSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5OC(=O)/C=C/C8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |
Canonical SMILES |
CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5OC(=O)C=CC8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triptolidenol analog 1 involves the hydroxylation of triptolide. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP81AM1, which facilitates the C-15 hydroxylation of dehydroabietic acid . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the stability and yield of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction of raw materials from Tripterygium wilfordii, followed by organic solvent extraction and chromatographic isolation of the desired diterpene lactone compounds . This method ensures the purity and consistency of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Triptolidenol analog 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying pharmacological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s bioactivity.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of new analogs with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique pharmacological profiles .
Scientific Research Applications
Triptolidenol analog 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of diterpenes.
Mechanism of Action
The mechanism of action of triptolidenol analog 1 involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting NF-κB Pathway: This leads to reduced expression of pro-inflammatory cytokines and enzymes.
Inducing Apoptosis: The compound promotes cell death in cancer cells by activating caspases and disrupting mitochondrial function.
Modulating Immune Response: It suppresses the activity of immune cells, thereby reducing inflammation and autoimmune reactions.
Comparison with Similar Compounds
Similar Compounds
Triptolide: The parent compound of triptolidenol analog 1, known for its potent anti-cancer and immunosuppressive activities.
Celastrol: Another bioactive diterpene from Tripterygium wilfordii with similar pharmacological properties.
Triptonide: A derivative with reversible male contraceptive effects.
Uniqueness
Triptolidenol analog 1 is unique due to its specific hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive effects compared to its parent compound, triptolide . This makes it a valuable compound for developing targeted therapies with reduced toxicity.
Q & A
Basic: What are the established protocols for synthesizing and characterizing Triptolidenol analog 1?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as ring-opening or functional group modifications, optimized for yield and purity. Characterization requires:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to verify substituent positions).
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies).
- Mass Spectrometry (MS) for molecular weight validation.
For reproducibility, experimental sections in primary literature should detail solvent systems, reaction temperatures, and purification steps. Redundant data (e.g., repeated spectra) should be placed in supplementary materials .
Basic: What are the primary pharmacological targets and bioactivity profiles of this compound?
Methodological Answer:
Bioactivity is often assessed through:
- In vitro assays (e.g., enzyme inhibition using IC₅₀ values for kinases or proteases).
- Cell-based models (e.g., cytotoxicity screens in cancer cell lines via MTT assays).
- Binding affinity studies (e.g., surface plasmon resonance for target interaction kinetics).
Researchers must validate target specificity using negative controls (e.g., siRNA knockdowns) and cross-reference results with structural analogs to identify structure-activity relationships (SARs) .
Basic: Which analytical techniques are critical for ensuring batch-to-batch consistency in this compound?
Methodological Answer:
- Chromatographic methods : UPLC-MS for purity and stability monitoring.
- Thermogravimetric Analysis (TGA) to assess hygroscopicity or decomposition.
- X-ray Diffraction (XRD) for polymorph identification in crystalline batches.
Documentation should include raw data thresholds (e.g., ±2% variance in HPLC peak area) and statistical validation (e.g., ANOVA for inter-batch comparisons) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions may arise from:
- Experimental variability (e.g., cell line genetic drift, assay conditions).
- Structural impurities (e.g., undetected stereoisomers).
To address this:
Conduct meta-analysis of raw datasets from public repositories (e.g., ChEMBL) to identify outliers.
Perform dose-response validation under standardized conditions (e.g., NIH/NCATS guidelines).
Use computational docking to test binding hypotheses against alternative protein conformers.
Cross-disciplinary collaboration with synthetic chemists and pharmacologists is critical to isolate confounding factors .
Advanced: What experimental designs are optimal for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
A tiered approach is recommended:
Transcriptomics/Proteomics : Unsupervised clustering of differentially expressed genes/proteins post-treatment.
Chemical Proteomics : Use affinity-based probes to capture direct binding partners.
CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance/sensitivity.
Incorporate negative controls (e.g., inactive analogs) and orthogonal assays (e.g., thermal shift assays for target engagement). Data should be analyzed using pathway enrichment tools (e.g., Gene Ontology) and validated in in vivo models .
Advanced: How can researchers design studies to compare this compound with structural analogs while minimizing bias?
Methodological Answer:
- Blinded Testing : Encrypt compound identities during bioactivity assays.
- Standardized Assays : Use identical cell lines, endpoints, and readouts (e.g., ATP levels for viability).
- SAR Analysis : Quantify electronic (Hammett constants) and steric (Taft parameters) effects on activity.
Statistical rigor requires power analysis to determine sample sizes and correction for multiple comparisons (e.g., Bonferroni adjustment). Results should be contextualized with molecular dynamics simulations to explain potency differences .
Advanced: What strategies ensure robust reproducibility of this compound studies, particularly in interdisciplinary teams?
Methodological Answer:
- Protocol Harmonization : Use shared SOPs for synthesis, characterization, and assays.
- Data Transparency : Publish raw datasets (e.g., via Zenodo) and computational workflows (e.g., GitHub).
- Cross-Validation : Independent labs should replicate key findings using the same batch of compound.
Documentation must include reagent sources (e.g., Catalog numbers), instrument calibration logs, and environmental controls (e.g., CO₂ levels in cell culture) .
Advanced: How should researchers navigate gaps in the literature on this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Silico Prediction : Use tools like GastroPlus to model absorption/distribution.
- Microsomal Stability Assays : Compare metabolic half-lives across species (e.g., human vs. murine liver microsomes).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vivo plasma concentration-time profiles with efficacy data.
Collaborate with medicinal chemists to design derivatives with improved PK (e.g., prodrugs for enhanced bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
